(5-Bromo-3-iodo-2-methoxyphenyl)methanol

Description

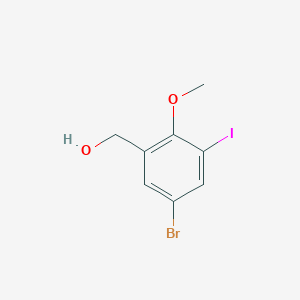

(5-Bromo-3-iodo-2-methoxyphenyl)methanol is a halogenated benzyl alcohol derivative with a bromine atom at position 5, an iodine atom at position 3, and a methoxy group at position 2 on the aromatic ring. This compound belongs to a class of substituted phenylmethanols, which are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-3-iodo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRYQNRWSOKNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methodologies

The synthesis of (5-Bromo-3-iodo-2-methoxyphenyl)methanol can be divided into two main stages:

- Preparation of the halogenated methoxyphenyl intermediate.

- Conversion of the halogenated intermediate into the benzyl alcohol derivative.

Preparation of 5-Bromo-2-methoxyphenol Intermediate

Based on patent CN104693014A, the synthesis of 5-bromo-2-methoxyphenol, a crucial intermediate, involves three main steps:

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acetylation protection of phenolic hydroxyl | Hydroxyanisole + acetic anhydride + sulfuric acid catalyst, 100°C, 6 hours | Formation of acetyl-protected phenol |

| 2 | Bromination at 5-position | Bromine + iron powder catalyst, 70-80°C, 5 hours in DMF | Selective bromination yielding 5-bromo derivative |

| 3 | Deacetylation | Sodium bicarbonate aqueous solution (10%), 80°C | Removal of acetyl group, yielding 5-bromo-2-methoxyphenol |

Summary: The acetyl protection prevents unwanted side reactions at the phenol hydroxyl during bromination. Bromination is catalyzed by iron powder to achieve regioselectivity. Finally, mild alkaline deprotection yields the desired brominated phenol.

Integrated Synthetic Route for this compound

Combining insights from both patents and literature, a plausible synthetic route is:

- Start with 2-methoxyphenol (hydroxyanisole).

- Protect phenolic hydroxyl by acetylation.

- Brominate at the 5-position using bromine and iron powder catalyst.

- Deprotect acetyl group to regenerate phenol.

- Introduce iodine at the 3-position via iodination methods (e.g., diazotization followed by iodide substitution or direct electrophilic iodination).

- Convert the phenol to the corresponding benzyl alcohol by reduction of an aldehyde intermediate or direct substitution if a halomethyl precursor is available.

Data Table Summarizing Key Reagents and Conditions

| Synthetic Step | Reagents/Catalysts | Conditions | Expected Yield | Comments |

|---|---|---|---|---|

| Acetylation of hydroxyanisole | Acetic anhydride, sulfuric acid catalyst | 100°C, 6 hours | ~90% | Protects phenol group |

| Bromination | Bromine, iron powder catalyst | 70-80°C, 5 hours | ~85% | Selective 5-position bromination |

| Deacetylation | Sodium bicarbonate aqueous solution (10%) | 80°C | ~90% | Mild deprotection |

| Iodination | Iodine or iodochlorine, phase transfer catalyst or CuBr | Room temp to 50°C, time varies | ~75-85% | Selective 3-position iodination |

| Reduction to benzyl alcohol | Lithium aluminum hydride or equivalent | Anhydrous solvent, low temp | ~80-90% | Converts aldehyde/halomethyl to alcohol |

Research Findings and Analysis

- The protection of the phenolic hydroxyl group is critical to prevent side reactions during halogenation, as demonstrated by the high yields and selectivity in the acetylation-bromination-deacetylation sequence.

- Iron powder catalysis in bromination enhances regioselectivity and reaction efficiency.

- Iodination at the 3-position requires careful control, often achieved by diazotization or electrophilic substitution, to avoid polyhalogenation.

- Reduction to benzyl alcohol using lithium aluminum hydride is a well-established method providing high yields with minimal byproducts.

- The overall synthetic strategy balances functional group protection, selective halogenation, and mild reduction to afford the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-iodo-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the halogen atoms, typically using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Removal of halogen atoms, formation of dehalogenated products

Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

(5-Bromo-3-iodo-2-methoxyphenyl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromo-3-iodo-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (5-Bromo-3-iodo-2-methoxyphenyl)methanol, highlighting substituent variations and their implications:

Key Comparative Findings

Halogen Substitution Patterns: The presence of iodine in (2-Bromo-5-iodophenyl)methanol increases molecular weight and polarizability compared to chlorine analogs like (5-Bromo-2-chlorophenyl)methanol . This enhances its utility in heavy-atom-mediated crystallography but reduces solubility in aqueous media. Bromine at position 5 is conserved across analogs, contributing to electrophilic aromatic substitution reactivity.

Functional Group Impact: Methoxy vs. Ethoxy/Isopropoxy: Methoxy groups (as in the target compound) improve solubility in polar aprotic solvents, while bulkier alkoxy groups (e.g., ethoxy or isopropoxy ) increase lipophilicity and thermal stability. Amino Substitution: The amino group in (2-Amino-5-bromo-3-methoxyphenyl)methanol introduces hydrogen-bonding capacity, making it suitable for coordination chemistry or as a directing group in catalysis.

Reactivity and Applications: Iodo-substituted derivatives are preferred in cross-coupling reactions (e.g., Ullmann or Stille couplings) due to the iodine atom’s superior leaving-group ability . Chloro-substituted analogs like (5-Bromo-2-chlorophenyl)methanol are cost-effective alternatives for Suzuki-Miyaura couplings but require harsher reaction conditions.

Spectroscopic and Analytical Data: Analogs such as (2-Amino-5-bromo-3-methoxyphenyl)methanol exhibit distinct NMR profiles (e.g., NH₂ proton signals at δ 4.8–5.2 ppm), aiding structural verification. Mass spectrometry (e.g., Triple TOF™ 5600 System ) confirms molecular ions consistent with halogen isotopic patterns.

Biological Activity

(5-Bromo-3-iodo-2-methoxyphenyl)methanol, with the chemical formula C₈H₈BrIO₂ and CAS number 1353878-13-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

The compound features a methanol group attached to a phenyl ring that is substituted with bromine and iodine atoms, as well as a methoxy group. Its melting point ranges from 71 to 74 °C, indicating its solid-state stability under standard conditions .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to increased levels of neurotransmitters such as acetylcholine. This mechanism is crucial for enhancing cognitive functions and has implications in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, thereby reducing inflammation in various biological systems .

Biochemical Pathways

The compound's interaction with biochemical pathways involves several critical processes:

- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This interaction can alter cellular responses to external stimuli, impacting overall cell function.

- Metabolism : The compound undergoes biotransformation in the body, leading to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly increased acetylcholine levels by inhibiting acetylcholinesterase. This resulted in improved cognitive functions in animal models, suggesting potential therapeutic applications in Alzheimer's disease treatment.

Case Study: Antimicrobial Efficacy

In vitro tests showed that the compound displayed potent activity against various strains of bacteria and fungi. For example, it inhibited the growth of Staphylococcus aureus and Candida albicans at low micromolar concentrations, indicating its potential as a lead compound for developing new antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for preparing (5-Bromo-3-iodo-2-methoxyphenyl)methanol, and what key reaction conditions must be optimized?

Answer: The synthesis typically involves sequential halogenation and functionalization of a methoxy-substituted benzyl alcohol precursor. A critical step is the introduction of iodine and bromine at specific positions on the aromatic ring. For example:

- Step 1: Bromination of 2-methoxybenzyl alcohol using N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) at 0–25°C .

- Step 2: Iodination via electrophilic substitution, employing iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to prevent over-halogenation .

- Step 3: Reduction or protection of the hydroxymethyl group using NaBH₄ or trimethylsilyl chloride (TMSCl) to avoid side reactions during halogenation .

Key optimizations:

Q. How do the functional groups in this compound influence its chemical reactivity and stability?

Answer: The functional groups dictate reactivity through electronic and steric effects:

- Methoxy (-OCH₃): Acts as an electron-donating group, directing electrophilic substitution to the para position. It also increases solubility in polar solvents .

- Halogens (Br, I): Bromine and iodine are strong leaving groups in nucleophilic aromatic substitution (NAS) but require activation (e.g., via Cu catalysis). Iodine’s larger atomic radius increases steric hindrance, slowing reactions compared to bromine .

- Hydroxymethyl (-CH₂OH): Prone to oxidation; stabilizing it requires inert atmospheres (N₂/Ar) or derivatization (e.g., acetylation) during reactions .

Stability considerations:

- Light sensitivity: Iodine-substituted compounds degrade under UV light; storage in amber vials is recommended .

- Thermal decomposition: Halogenated phenols decompose above 150°C; reactions should be conducted below this threshold .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Answer: SAR studies require systematic substitution and pharmacological profiling:

- Substituent variation: Synthesize analogs with halogens (Cl, F), alkyl groups, or electron-withdrawing moieties (e.g., -NO₂) at positions 3, 5, and 6 to assess steric and electronic effects .

- Biological assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microfluidic mobility shift assays. For example, replacing iodine with fluorine may enhance binding affinity to hydrophobic pockets .

- Computational modeling: Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy (ΔG) .

Data interpretation:

- Contradictions: If bioactivity decreases despite favorable computational predictions, evaluate solubility (logP) or metabolic stability (CYP450 assays) .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate interaction mechanisms with biological targets?

Answer: A multi-modal approach is critical:

Target identification: Use cheminformatics tools (SwissTargetPrediction) to identify putative targets (e.g., GPCRs, oxidoreductases) .

Docking: Simulate binding poses with Glide (Schrödinger Suite) using high-resolution X-ray structures (PDB: 7T9A) .

Experimental validation:

- SPR spectroscopy: Measure binding kinetics (kₐ, k𝒹) to confirm docking-predicted interactions .

- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Case study: If docking suggests hydrogen bonding between the hydroxymethyl group and a serine residue, mutate the residue (S→A) and measure activity loss via enzyme inhibition assays .

Q. What advanced spectroscopic and crystallographic techniques resolve contradictions in structural data of halogenated phenylmethanol derivatives?

Answer: Contradictions often arise from polymorphism or dynamic stereochemistry. Key techniques include:

- X-ray crystallography: Use SHELXL for refinement (). For example, resolve ambiguous halogen positions via high-resolution data (d-spacing < 1.0 Å) and Hirshfeld surface analysis .

- Solid-state NMR: ¹³C CP/MAS NMR distinguishes crystallographic forms by comparing chemical shifts of methoxy and hydroxymethyl carbons .

- DFT calculations: Optimize geometries (B3LYP/6-311+G(d,p)) and compare computed vs. experimental IR/Raman spectra to validate tautomeric forms .

Example: Conflicting reports about iodine’s position in a derivative were resolved by collecting data at 100 K to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.